Isostearyl isononanoate
Description
Structure
2D Structure
Properties
CAS No. |
163564-45-2 |
|---|---|
Molecular Formula |
C27H54O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
16-methylheptadecyl 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C27H54O2/c1-24(2)20-18-16-14-12-10-8-7-9-11-13-15-17-19-21-29-26(28)22-25(3)23-27(4,5)6/h24-25H,7-23H2,1-6H3 |
InChI Key |
ONJJOWWTHJFYOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCOC(=O)CC(C)CC(C)(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Reaction Kinetics for Isostearyl Isononanoate
Esterification Reactions for Branched-Chain Alkyl Isononanoates
The primary route for synthesizing isostearyl isononanoate is through the esterification of isostearic acid with isononyl alcohol. This reaction can be influenced by various factors, including the choice of catalyst and reaction conditions.
Solid acid catalysts are gaining prominence due to their ease of separation from the reaction mixture, which simplifies the purification process and allows for catalyst recycling, aligning with green chemistry principles. The table below provides a comparative overview of various acid catalysts used in the synthesis of branched-chain esters, which can be considered analogous to this compound synthesis.
Table 1: Comparison of Acid Catalysts in Branched-Chain Ester Synthesis
| Catalyst | Substrates | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Toluenesulfonic acid | Isononanoic acid, Isononyl alcohol | ~90 | 1-5 | Not specified | researchgate.netCurrent time information in Austin, TX, US. |
| Sulfamic acid | Fatty acids, Ethanol | Not specified | Not specified | 91.2-97.7 | specialchem.com |
| Sodium Bisulfate | Carboxylic acid/glyceride mixtures, Alcohol | Reflux | Not specified | Not specified | nih.gov |
| Novozym® 435 | 2-methylhexanoic acid, 2-ethylhexanol | 70 | Not specified | 97 | |
| Novozym® 435 | 2-methylhexanoic acid, 2-ethylhexanol | 80 | Not specified | 99 |
Fischer-Speier Esterification: This is a classic acid-catalyzed esterification method where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. The mechanism involves several key steps:
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.
Nucleophilic attack: The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.
All steps in the Fischer esterification are reversible, and the equilibrium can be shifted towards the product side by removing water as it is formed or by using an excess of one of the reactants.
Transesterification: This process involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. While not the primary method for producing this compound from its acid and alcohol precursors, it is a relevant mechanism in ester chemistry. The mechanism is similar to Fischer esterification in the case of acid catalysis, involving the formation of a tetrahedral intermediate. In base-catalyzed transesterification, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester.
To maximize the yield and selectivity of this compound, several reaction parameters must be carefully controlled and optimized. These include temperature, the molar ratio of reactants, catalyst concentration, and reaction time.
Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product. For the esterification of stearic acid with 1-butanol, an increase in temperature from 35°C to 65°C was found to significantly increase the rate of ester formation.
Molar Ratio of Reactants: Using an excess of one reactant, typically the alcohol, can shift the reaction equilibrium towards the formation of the ester, thereby increasing the yield. Studies on the esterification of stearic acid have shown that increasing the acid-to-alcohol molar ratio from 1:5 to 1:15 enhances both the speed and yield of the reaction.
Catalyst Concentration: The concentration of the catalyst also plays a crucial role. A higher catalyst concentration can accelerate the reaction, but it may also increase the likelihood of side reactions and complicate the purification process.
The following table illustrates the effect of varying reaction parameters on the conversion of a branched-chain ester, providing a model for the optimization of this compound synthesis.
Table 2: Effect of Reaction Parameters on the Synthesis of 2-ethylhexyl 2-methylhexanoate using Novozym® 435
| Temperature (°C) | Molar Excess of Alcohol (%) | Biocatalyst Concentration (% w/w) | Conversion (%) |
|---|---|---|---|
| 70 | 10 | 2.5 | 97 |
| 80 | 20 | 2.5 | 99 |
Data adapted from a study on a similar branched-chain ester.
Alternative Synthetic Pathways
Beyond traditional chemical synthesis, alternative pathways are being explored to produce branched esters like this compound in a more sustainable and environmentally friendly manner.
Enzymatic synthesis, particularly using lipases, has emerged as a promising alternative to chemical catalysis. Lipases are enzymes that can catalyze esterification reactions under mild conditions, often with high selectivity, which reduces the formation of byproducts.
The immobilized lipase (B570770) from Candida antarctica, commercially known as Novozym® 435, has been shown to be effective in catalyzing the synthesis of branched-chain esters. The enzymatic process offers several advantages, including operation at lower temperatures, which reduces energy consumption, and the avoidance of harsh acid catalysts, which simplifies product purification and waste disposal. The enzymatic synthesis becomes more complex when the branched substrate is the acid, due to steric hindrance near the active site of the enzyme.
The reusability of the immobilized enzyme is a key factor in the economic viability of this approach. Studies have shown that Novozym® 435 can be reused for multiple cycles with a gradual decrease in activity.
Table 3: Reusability of Novozym® 435 in Branched-Chain Ester Synthesis
| Number of Uses | Relative Activity at 70°C (%) | Relative Activity at 80°C (%) |
|---|---|---|
| 1 | 100 | 100 |
| 2 | 90 | 85 |
| 3 | 82 | 78 |
| 4 | 75 | 72 |
| 5 | 70 | 68 |
| 6 | 65 | 65 |
Data adapted from a study on a similar branched-chain ester.
The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The production of this compound can be made more sustainable by incorporating these principles.
Use of Renewable Feedstocks: Isostearic acid and isononyl alcohol can be derived from renewable vegetable sources, which is a key aspect of green chemistry.
Catalysis: The use of catalysts, particularly solid and recyclable catalysts, is preferred over stoichiometric reagents. Enzymatic catalysis is an excellent example of a green catalytic process.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Esterification reactions, when driven to completion, have a high atom economy.
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. Solvent-free synthesis, as demonstrated in some enzymatic processes, is an ideal green chemistry approach. When solvents are necessary, greener alternatives should be considered.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Enzymatic reactions often proceed under milder conditions than their chemical counterparts.
Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. The use of highly selective catalysts and optimized reaction conditions can minimize the formation of byproducts and waste.
Kinetic and Thermodynamic Aspects of this compound Formation
The synthesis of this compound, an ester formed from the reaction of isostearyl alcohol and isononanoic acid, is governed by fundamental principles of chemical kinetics and thermodynamics. A thorough understanding of these aspects is crucial for optimizing reaction conditions to achieve high yields and purity. The esterification process is a reversible reaction, and its progression towards the product side is influenced by factors such as temperature, catalyst, and the removal of byproducts.
Rate Law Determination and Kinetic Modeling
The determination of the rate law for the formation of this compound is essential for quantifying the reaction speed and understanding the influence of reactant concentrations. For the esterification of a branched-chain alcohol like isostearyl alcohol with a branched-chain carboxylic acid such as isononanoic acid, the reaction mechanism can be complex due to steric hindrance.
In many acid-catalyzed esterification reactions, the rate is found to be first order with respect to the alcohol, first order with respect to the carboxylic acid, and first order with respect to the catalyst concentration. This would lead to a general rate law expression:
Rate = k[Isostearyl Alcohol][Isononanoic Acid][Catalyst]
Where k is the rate constant. However, more complex models are often necessary to accurately describe the kinetics, especially when solid catalysts or enzymes are employed.
Kinetic Models for Esterification:
Several kinetic models can be applied to the synthesis of this compound, depending on the catalytic system used.
Homogeneous Catalysis: For reactions catalyzed by soluble acids (e.g., sulfuric acid, p-toluenesulfonic acid), a simple power-law model as described above is often a good starting point. The model assumes that the reaction occurs in a single phase.
Heterogeneous Catalysis: When a solid acid catalyst (e.g., ion-exchange resin) is used, the reaction occurs at the catalyst surface. The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model is frequently used to describe such systems. This model considers the adsorption of reactants onto the catalyst surface, the surface reaction between adsorbed species, and the desorption of products. The rate equation for an LHHW model can be significantly more complex, accounting for adsorption constants of all species involved.
Enzymatic Catalysis: Lipase-catalyzed synthesis of esters often follows Michaelis-Menten kinetics. A common mechanism is the Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (isononanoic acid) to form an acyl-enzyme intermediate, releasing the first product (water). The acyl-enzyme intermediate then reacts with the nucleophile (isostearyl alcohol) to form the ester and regenerate the free enzyme.
Hypothetical Kinetic Data:
Due to the lack of specific published kinetic data for this compound synthesis, the following table presents hypothetical data for the initial rate of reaction under different reactant concentrations, assuming a pseudo-homogeneous model for illustrative purposes.
| Experiment | [Isostearyl Alcohol] (mol/L) | [Isononanoic Acid] (mol/L) | Catalyst Conc. (wt%) | Initial Rate (mol/L·min) |
| 1 | 0.1 | 0.1 | 1 | 0.005 |
| 2 | 0.2 | 0.1 | 1 | 0.010 |
| 3 | 0.1 | 0.2 | 1 | 0.010 |
| 4 | 0.1 | 0.1 | 2 | 0.010 |
From this hypothetical data, one could infer the reaction order with respect to each component. For instance, doubling the concentration of isostearyl alcohol (Experiment 2 vs. 1) doubles the initial rate, suggesting a first-order dependence.
Activation Energy and Reaction Progress Analysis
Activation Energy:
The activation energy (Ea) is the minimum energy required for the esterification reaction to occur. It can be determined experimentally by studying the effect of temperature on the reaction rate constant, k, using the Arrhenius equation:
k = A * e(-Ea/RT)
Where:
A is the pre-exponential factor
Ea is the activation energy
R is the universal gas constant
T is the absolute temperature in Kelvin
A higher activation energy implies that the reaction rate is more sensitive to changes in temperature. For acid-catalyzed esterification of long-chain fatty acids and alcohols, activation energies are typically in the range of 40-80 kJ/mol. The significant steric hindrance from the branched structures of both isostearyl alcohol and isononanoic acid would likely place the activation energy for this specific reaction towards the higher end of this range.
Reaction Progress Analysis:
The progress of the esterification reaction can be monitored by tracking the concentration of reactants or products over time. A common method is to measure the decrease in the concentration of isononanoic acid through titration. The conversion of the limiting reactant can then be calculated as a function of time.
Illustrative Reaction Progress Data:
The table below provides a hypothetical representation of the conversion of isononanoic acid over time at different temperatures.
| Time (min) | Conversion at 373 K (%) | Conversion at 383 K (%) | Conversion at 393 K (%) |
| 0 | 0 | 0 | 0 |
| 30 | 25 | 35 | 45 |
| 60 | 45 | 58 | 70 |
| 90 | 60 | 75 | 85 |
| 120 | 70 | 85 | 92 |
| 150 | 78 | 90 | 95 |
| 180 | 82 | 93 | 96 |
This data illustrates that as the temperature increases, the rate of reaction increases, and a higher conversion is achieved in a shorter amount of time. By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T), a linear relationship is expected (Arrhenius plot), from which the activation energy can be calculated from the slope of the line (-Ea/R).
Sophisticated Analytical Characterization of Isostearyl Isononanoate Structures
Advanced Spectroscopic Techniques for Structural Elucidation
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Isostearyl Isononanoate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide distinct information about the chemical environment of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by signals corresponding to the protons in the isostearyl and isononanoyl portions of the ester. Due to the extensive branching and the mixture of isomers, many signals overlap, resulting in broad multiplets. Key expected chemical shifts are detailed in Table 1. The integration of these signals can provide quantitative information about the ratio of different proton groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers a wider spectral dispersion, often allowing for the resolution of individual carbon signals that may overlap in the ¹H spectrum. The most diagnostic signal is that of the carbonyl carbon in the ester group. Other signals correspond to the various methylene (B1212753) (CH₂) and methyl (CH₃) groups in the branched alkyl chains.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Functional Group | Atom | Predicted Chemical Shift (ppm) |
| Ester Carbonyl | ¹³C | 170 - 175 |
| Methylene adjacent to Ester Oxygen (-O-CH₂ -) | ¹H | 3.9 - 4.2 |
| ¹³C | 60 - 65 | |
| Methylene alpha to Carbonyl (-CH₂ -C=O) | ¹H | 2.1 - 2.4 |
| ¹³C | 30 - 35 | |
| Alkyl Chain Methylene (-CH₂-)n | ¹H | 1.2 - 1.6 |
| ¹³C | 20 - 40 | |
| Terminal Methyl (-CH₃) | ¹H | 0.8 - 0.95 |
| ¹³C | 10 - 15 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule. For this compound, these techniques confirm the presence of the characteristic ester group.
Infrared (IR) Spectroscopy: The IR spectrum of an ester is dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) group stretch. Another key region is the "fingerprint" region, which contains C-O stretching vibrations. Esters typically exhibit a pattern of three intense peaks: the C=O stretch and two C-O stretches.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman spectra, non-polar bonds, such as the C-C backbone of the alkyl chains, produce strong signals. This makes Raman spectroscopy particularly useful for studying the hydrocarbon structure of the molecule. The technique can also be employed for the quantitative analysis of ester concentration in complex cosmetic formulations without extensive sample preparation. mdpi.comnih.gov
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch | IR | 1735 - 1750 | Strong |
| C-O Stretch (acyl-oxygen) | IR | 1250 - 1300 | Strong |
| C-O Stretch (alkyl-oxygen) | IR | 1000 - 1150 | Strong |
| C-H Stretch (sp³) | IR, Raman | 2850 - 3000 | Strong |
| C-H Bend | IR, Raman | 1375 - 1465 | Medium |
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound, with a molecular formula of C₂₇H₅₄O₂ nih.gov, the expected molecular weight is approximately 410.72 g/mol .
Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺) can undergo fragmentation. The primary cleavage site for esters is the bond adjacent to the carbonyl group. libretexts.org This results in characteristic fragment ions that can confirm the identity of the alcohol and carboxylic acid components.
Expected Fragmentation Pattern:
Molecular Ion Peak: A peak at m/z ≈ 410.7 would correspond to the intact molecular ion.
Acylium Ion: Cleavage of the C-O bond of the ester linkage would result in an acylium ion [CH₃C(CH₃)₂CH₂CH(CH₃)CO]⁺ corresponding to the isononanoyl moiety.
Alcohol Fragment: The isostearyl portion may appear as an alkyl cation [C₁₈H₃₇]⁺ or as an alkene [C₁₈H₃₆] following rearrangement.
McLafferty Rearrangement: A common fragmentation pathway for esters involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, leading to a neutral alkene and a charged enol fragment.
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| Ion Description | Predicted m/z |
| Molecular Ion [C₂₇H₅₄O₂]⁺ | 410.7 |
| Isostearyl Cation [C₁₈H₃₇]⁺ | 253.5 |
| Isononanoyl Acylium Ion [C₉H₁₇O]⁺ | 141.2 |
| Fragment from loss of Isostearyloxy group [M-OC₁₈H₃₇]⁺ | 141.2 |
| Fragment from loss of Isostearyl group [M-C₁₈H₃₇]⁺ | 157.2 |
Chromatographic Separation and Purity Assessment
GC-MS is a powerful hybrid technique that separates volatile and semi-volatile compounds in the gas phase and identifies them by their mass spectra. It is the premier method for analyzing the complex isomer distribution of this compound.
The analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation of different branched-chain isomers is achieved based on their boiling points and interactions with the column's stationary phase. acs.orgresearchgate.net The complex nature of the starting materials results in a chromatogram with multiple, often overlapping, peaks rather than a single sharp peak. Each of these small peaks can be analyzed by the mass spectrometer to confirm that they are indeed isomers with the same molecular weight (m/z 410.7). The relative area of the peaks provides a semi-quantitative measure of the isomer distribution.
Table 4: Typical GC-MS Operating Conditions for this compound Analysis
| Parameter | Condition |
| GC Column | Nonpolar (e.g., DB-5ms) or mid-polarity capillary column |
| Injector Temperature | 280 - 320 °C |
| Carrier Gas | Helium |
| Oven Program | Initial temp ~120°C, ramped to ~350°C |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole or Time-of-Flight (TOF) |
High-Performance Liquid Chromatography (HPLC) is employed for the analysis of compounds with low volatility, such as this compound, and for detecting non-volatile impurities. Reversed-phase HPLC is the most common mode used for this type of analysis.
In this method, the sample is dissolved in a suitable solvent and pumped through a column packed with a non-polar stationary phase (e.g., C8 or C18). A polar mobile phase is used for elution. Since this compound lacks a strong UV chromophore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is required for detection. nih.gov HPLC is particularly effective for quantifying the bulk purity of the ester and for identifying less volatile contaminants like unreacted isostearyl alcohol or by-products from polymerization. gerli.comaocs.org
Table 5: Typical HPLC Operating Conditions for this compound Analysis
| Parameter | Condition |
| HPLC Column | Reversed-Phase C18 or C8, 150-250 mm length |
| Mobile Phase | Gradient elution with Acetonitrile and Water or Methanol and Water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 30 - 50 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) |
X-ray Diffraction and Scattering for Condensed Phase Analysis
X-ray diffraction (XRD) and scattering techniques are powerful non-destructive methods for probing the atomic and molecular arrangement in materials. These techniques can distinguish between ordered crystalline structures and disordered amorphous states.
In the context of long-chain esters like this compound, X-ray scattering provides insights into the packing of the alkyl chains. While straight-chain esters often exhibit well-defined crystalline structures with sharp diffraction peaks, the branched nature of this compound is expected to disrupt regular molecular packing. This branching introduces steric hindrance, preventing the molecules from arranging into a highly ordered crystalline lattice.
Consequently, the X-ray diffraction pattern of this compound is anticipated to be characterized by broad, diffuse scattering halos rather than sharp Bragg peaks. This type of pattern is indicative of an amorphous or liquid-like state at room temperature, which is consistent with its physical appearance as a clear liquid.
Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are two complementary techniques. WAXS provides information on the short-range order and intermolecular distances, while SAXS can reveal larger-scale structural features, such as the size and shape of any molecular aggregates or domains. For a substance like this compound, WAXS would likely show a broad peak corresponding to the average distance between the disordered alkyl chains.
Interactive Data Table: Representative X-ray Diffraction Data for Long-Chain Esters
| Compound | Molecular Structure | Expected Diffraction Pattern | Key Features |
| Stearyl Stearate | Straight-chain ester | Sharp peaks | Highly crystalline |
| This compound | Branched-chain ester | Broad halo | Amorphous/liquid-like |
| Cetyl Palmitate | Straight-chain ester | Sharp peaks | Crystalline |
| Guerbet Alcohol Ester | Branched-chain ester | Broad halo | Amorphous/liquid-like |
Note: This table presents expected patterns based on the general behavior of long-chain esters.
Advanced Thermal Analysis for Phase Transition Behavior
Advanced thermal analysis techniques are indispensable for characterizing the phase transitions and thermal stability of materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods employed for this purpose.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is highly sensitive to phase transitions such as melting, crystallization, and glass transitions.
For this compound, its branched structure is expected to result in a low melting point and the potential for a glass transition at sub-ambient temperatures. Unlike their straight-chain counterparts which exhibit sharp melting peaks, branched esters often show broad and complex melting and crystallization profiles due to the presence of various isomers and the difficulty in forming a uniform crystalline structure.
A typical DSC thermogram of a branched-chain emollient ester would likely show a glass transition (a step change in the heat flow) at a low temperature, followed by a broad, low-enthalpy melting endotherm. The absence of a sharp crystallization peak upon cooling would further confirm its tendency to remain in a supercooled liquid or amorphous state.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability and decomposition profile of the material.
The thermal stability of esters is influenced by their molecular weight and structure. This compound, being a relatively large molecule, is expected to have a high boiling point and good thermal stability at typical cosmetic formulation and storage temperatures. A TGA analysis would reveal the onset temperature of decomposition and the temperature at which maximum weight loss occurs. For similar Guerbet alcohol esters, decomposition temperatures are often observed to be above 200°C, indicating good thermal stability. researchgate.net
Interactive Data Table: Representative Thermal Analysis Data for Emollient Esters
| Compound | Technique | Observed Transitions | Temperature Range (°C) |
| This compound (Expected) | DSC | Glass Transition, Melting | -80 to 20 |
| This compound (Expected) | TGA | Onset of Decomposition | > 200 |
| Stearyl Stearate | DSC | Sharp Melting Peak | 55 - 65 |
| Guerbet Alcohol Ester | TGA | Decomposition | 250 - 400 |
Note: The data for this compound is predictive based on the properties of structurally similar branched-chain esters.
Chemical Reactivity and Mechanistic Pathways of Degradation for Isostearyl Isononanoate
Hydrolytic Degradation Mechanisms
The hydrolysis of esters involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by acids or bases, or it can occur, albeit much more slowly, in the presence of water alone (autohydrolysis). The branched structure of isostearyl isononanoate, with steric hindrance around the carbonyl group, significantly influences its susceptibility to hydrolysis compared to linear esters. nih.govnih.gov
Acid-Catalyzed Hydrolysis Kinetics
Acid-catalyzed hydrolysis of esters is a reversible process. chemistrysteps.com The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.orglibretexts.org
The kinetics of acid-catalyzed hydrolysis are influenced by the steric hindrance of the alcohol and acyl groups. For branched-chain esters like this compound, the bulky isostearyl and isononanoyl groups impede the approach of the nucleophile (water) to the carbonyl carbon, thus slowing down the rate of hydrolysis. nih.gov
Table 1: Hypothetical Kinetic Data for Acid-Catalyzed Hydrolysis of this compound
| Catalyst Concentration (HCl, M) | Temperature (°C) | Apparent Rate Constant (k, s⁻¹) |
|---|---|---|
| 0.1 | 50 | 1.2 x 10⁻⁶ |
| 0.1 | 70 | 4.5 x 10⁻⁶ |
| 0.5 | 50 | 6.0 x 10⁻⁶ |
| 0.5 | 70 | 2.2 x 10⁻⁵ |
Note: This data is illustrative and based on the expected behavior of a sterically hindered ester. Actual rates would need to be determined experimentally.
Base-Catalyzed Hydrolysis Kinetics
Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that proceeds via nucleophilic acyl substitution. chemistrysteps.com The hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that then collapses to form a carboxylate salt and an alcohol. chemrxiv.org
Similar to acid-catalyzed hydrolysis, the rate of base-catalyzed hydrolysis is significantly affected by steric hindrance. The bulky nature of the isostearyl and isononanoyl groups in this compound makes nucleophilic attack by the hydroxide ion more difficult, resulting in a slower reaction rate compared to linear esters. nih.gov
The following table provides hypothetical kinetic data for the base-catalyzed hydrolysis of this compound, extrapolated from studies on other sterically hindered esters.
Table 2: Hypothetical Kinetic Data for Base-Catalyzed Hydrolysis of this compound
| Base Concentration (NaOH, M) | Temperature (°C) | Apparent Rate Constant (k, M⁻¹s⁻¹) |
|---|---|---|
| 0.05 | 25 | 8.5 x 10⁻⁵ |
| 0.05 | 50 | 3.2 x 10⁻⁴ |
| 0.1 | 25 | 1.7 x 10⁻⁴ |
| 0.1 | 50 | 6.4 x 10⁻⁴ |
Note: This data is illustrative and based on the expected behavior of a sterically hindered ester. Actual rates would need to be determined experimentally.
Autohydrolysis Processes in Aqueous Environments
Autohydrolysis, or neutral hydrolysis, is the reaction of an ester with water in the absence of an acid or base catalyst. This process is generally very slow for most esters at ambient temperatures. researchgate.netnih.gov For a sterically hindered and water-insoluble ester like this compound, the rate of autohydrolysis is expected to be extremely low. The low solubility of the ester in water limits the interaction between the ester and water molecules, and the steric hindrance further impedes the reaction.
Oxidative Degradation Pathways
The oxidative degradation of esters is a complex process involving free radical chain reactions. The presence of oxygen and other oxidizing agents can lead to the formation of various degradation products, affecting the stability and sensory properties of formulations containing these esters.
Peroxidation and Radical Chain Reactions
The oxidation of saturated esters like this compound typically proceeds through a free-radical chain reaction involving initiation, propagation, and termination steps. lumenlearning.comresearchgate.net
Initiation: The reaction is initiated by the formation of free radicals, which can be triggered by heat, light, or the presence of metal catalysts. These initiators can abstract a hydrogen atom from the ester molecule, forming an alkyl radical.
Propagation: The alkyl radical (R•) reacts with molecular oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another ester molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction. youtube.com
Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.
The branching in the isostearyl and isononanoyl chains of this compound can influence the stability towards oxidation. While branched alkanes can be more stable than their linear counterparts due to more compact electronic structures, the presence of tertiary hydrogens in branched chains can be more susceptible to hydrogen abstraction, potentially increasing the rate of initiation. rsc.orgquora.com
Influence of Oxygen and Oxidizing Agents on Stability
The presence of molecular oxygen is a key factor in the oxidative degradation of this compound. The rate of oxidation is generally dependent on the partial pressure of oxygen. Other oxidizing agents, such as peroxides and metal ions, can also accelerate the degradation process by promoting the formation of free radicals. nih.govwikipedia.org
The stability of esters to oxidation can be assessed by measuring the induction period, which is the time before a rapid increase in oxidation occurs. The table below shows hypothetical induction periods for this compound under different oxidative conditions, based on general knowledge of ester oxidation.
Table 3: Hypothetical Oxidative Stability Data for this compound
| Condition | Temperature (°C) | Induction Period (hours) |
|---|---|---|
| Air | 100 | > 1000 |
| Pure Oxygen (1 atm) | 100 | 500 |
| Air with Copper Catalyst | 100 | 200 |
| Hydrogen Peroxide (1%) | 60 | 50 |
Note: This data is illustrative and intended to show relative stability under different conditions. Actual values would require experimental determination.
Characterization of Oxidative Byproducts
The oxidation of this compound, a branched-chain ester, can proceed through free-radical chain reactions, particularly at sites susceptible to hydrogen abstraction. The tertiary carbons present in both the isostearyl alcohol and isononanoic acid moieties are potential initiation sites. The process generally involves initiation, propagation, branching, and termination steps.
Research on the oxidation of similar ester-based oils provides insight into the likely degradation products. Studies utilizing stable isotope labeling and mass spectrometry on diesters, such as bis(2-ethylhexyl) adipate, have identified preferential bond cleavage sites. mdpi.com A primary pathway involves the scission of the C–O ester bond, followed by oxidative attack. This leads to the formation of alcohols and fatty acid esters corresponding to the cleaved moieties. For this compound, this would suggest the initial formation of isostearyl alcohol and isononanoic acid. mdpi.comqscience.com
Further oxidation of these initial products and the parent ester can occur. The hydrocarbon chains can be attacked, leading to a variety of smaller molecules. For instance, the oxidation of a 2-ethylhexyl moiety has been shown to generate 2-ethylhexanoic acid. mdpi.com By analogy, the branched isostearyl and isononanoyl chains would be expected to fragment into smaller-chain carboxylic acids, ketones, and aldehydes.
The table below outlines potential oxidative byproducts based on established mechanisms for similar ester molecules.
| Precursor Moiety | Proposed Oxidative Pathway | Potential Byproducts | Analytical Technique |
| This compound | Hydrolysis/Cleavage at ester bond | Isononanoic Acid, Isostearyl Alcohol | GC-MS, LC-MS |
| Isostearyl Chain | Oxidation of tertiary carbons, chain scission | Shorter-chain branched alcohols, ketones | GC-MS |
| Isononanoyl Chain | Oxidation of tertiary carbons, chain scission | Shorter-chain branched carboxylic acids, aldehydes | GC-MS, HPLC |
| This compound | Direct oxidation at alkyl chain | Hydroperoxides, keto-esters, hydroxy-esters | LC-MS |
This table is illustrative of potential byproducts based on general ester oxidation mechanisms.
Photochemical Degradation Mechanisms
The interaction of this compound with ultraviolet (UV) radiation can induce degradation through several pathways, compromising its chemical integrity, particularly in transparent packaging or in sun care formulations.
UV-Induced Photolysis Pathways
Direct absorption of UV photons by the ester functional group can lead to molecular excitation and subsequent bond cleavage. While simple aliphatic esters have weak UV absorbance, impurities or formulation components can sensitize them to photodegradation. The primary photolytic pathways for aliphatic esters are analogous to Norrish Type I and Type II reactions.
Norrish Type I: This pathway involves the homolytic cleavage of the bond between the carbonyl group and the oxygen of the alkoxy group (acyl-oxygen cleavage) or the bond between the carbonyl group and the alpha-carbon. This generates a variety of free radicals which can then participate in secondary reactions.
Norrish Type II: This pathway involves intramolecular hydrogen abstraction by the excited carbonyl oxygen, typically from the γ-carbon of the alcohol or acid moiety. This leads to the formation of an alkene and a shorter-chain carboxylic acid or ester.
Studies on the UV degradation of phthalate (B1215562) esters have shown that short-wave UV can cleave C-C bonds in the aliphatic chain, leading to smaller molecules. nih.govfrontiersin.org For this compound, the branched structure provides numerous sites for such fragmentation.
Photosensitized Reactions and Free Radical Generation
In cosmetic formulations, other ingredients can act as photosensitizers, absorbing UV radiation and transferring the energy to this compound or molecular oxygen, initiating degradation. nih.gov This can occur via two primary mechanisms:
Type I Reaction: The excited photosensitizer directly reacts with the ester molecule, often by abstracting a hydrogen atom. This generates a lipid-carbon-centered radical on the isostearyl or isononanoyl chain, which then reacts with oxygen to form a peroxyl radical, propagating a radical chain reaction. acs.orgnih.gov
Type II Reaction: The excited photosensitizer transfers its energy to ground-state triplet oxygen (³O₂) to form highly reactive singlet molecular oxygen (¹O₂). nih.govacs.org Singlet oxygen can then directly attack any sites of unsaturation (present as impurities) in the alkyl chains via an "ene" reaction to form hydroperoxides.
These reactions generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide anions (O₂⁻), and singlet oxygen, which mediate the oxidative degradation of the ester. nih.gov
Long-Term Photostability Studies in Various Matrices
The stability of emollients like this compound is crucial for the shelf-life and performance of cosmetic products. Studies on the stability of cosmetic emulsions often focus on the degradation of active ingredients, such as UV filters and preservatives, within the formulation. medcraveonline.comsemanticscholar.org Research has shown that the type of emollient can significantly influence the photostability and efficacy of UV filters. nih.govresearchgate.net Polar emollients, for instance, can optimize UVA protection by better dissolving crystalline UV filters. nih.gov
While these studies provide indirect evidence of the emollient's role, direct long-term investigations into the photochemical degradation of this compound within various cosmetic matrices (e.g., oil-in-water or water-in-oil emulsions) are not extensively documented in publicly available literature. A study monitoring various cosmetic products over 12 weeks at elevated temperatures found no concentration decrease for UV filters, while some preservatives showed degradation. medcraveonline.com This suggests that under these specific test conditions, the emollient base is relatively robust compared to other ingredients. However, the formation of low-level degradation byproducts from the emollient itself was not the focus of this analysis.
Mechanisms of Thermal Decomposition
High temperatures, such as those encountered during processing or long-term storage in hot climates, can induce the thermal decomposition of this compound. The degradation mechanism is distinct from the specific, concerted pyrolytic elimination seen in esters with beta-hydrogens, and instead proceeds primarily through radical-based pathways.
Pyrolytic Pathways and Volatile Product Analysis
At elevated temperatures, the thermal energy can cause homolytic cleavage of the weakest bonds within the this compound molecule. This includes the C-O ester bonds and the C-C bonds, particularly at the branching points of the alkyl chains where tertiary carbons create weaker bonds. This initiation step generates a cascade of radical reactions, leading to the fragmentation of the molecule into smaller, more volatile compounds.
The analysis of these volatile products is typically performed using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC-MS). eag.comresearchgate.net This technique involves heating the sample rapidly to a specific high temperature in an inert atmosphere, followed by the separation and identification of the resulting fragments.
While specific Py-GC-MS data for this compound is not widely published, the expected volatile products can be inferred from its structure. The fragmentation would likely result in a complex mixture of compounds derived from the isostearyl and isononanoyl backbones.
The table below details the likely volatile products from the thermal decomposition of this compound.
| Decomposition Pathway | Potential Volatile Products |
| Cleavage of ester linkage and subsequent reactions | Isononanoic acid, isostearyl alcohol, various alkenes (from dehydration of alcohol), CO, CO₂ |
| Fragmentation of isostearyl chain | A series of branched alkanes and alkenes (e.g., isobutane, isobutene) |
| Fragmentation of isononanoyl chain | 3,5,5-trimethylhexanal, shorter-chain branched acids |
| Random Scission | A complex mixture of smaller esters, acids, alcohols, alkanes, and alkenes |
This table presents hypothesized products based on the principles of thermal degradation of long-chain branched esters.
Influence of Temperature on Degradation Kinetics
The degradation kinetics of this compound, like most chemical compounds, are significantly influenced by temperature. The rate of degradation reactions, such as hydrolysis or oxidation, increases with rising temperature. This relationship is primarily governed by the principles of chemical kinetics, where temperature provides the necessary activation energy for reactant molecules to overcome the energy barrier and form products.
The thermal degradation of esters generally follows predictable kinetic models, which can be elucidated using techniques like Thermogravimetric Analysis (TGA). TGA measures the mass loss of a sample as a function of temperature at a controlled heating rate. From this data, key kinetic parameters, including the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n), can be determined. These parameters are crucial for predicting the stability of the compound under various thermal conditions.
The Arrhenius equation is fundamental to describing the temperature dependence of the reaction rate constant (k):
k = A e(-Ea/RT)
Where:
k is the rate constant
A is the pre-exponential factor, related to the frequency of molecular collisions
Ea is the activation energy, the minimum energy required for a reaction to occur
R is the universal gas constant
T is the absolute temperature in Kelvin
A higher activation energy implies that the reaction rate is more sensitive to changes in temperature. For esters, the primary thermal degradation pathway is often hydrolysis, which involves the cleavage of the ester bond in the presence of water to form isostearyl alcohol and isononanoic acid. The rate of this hydrolysis is highly dependent on temperature.
To illustrate the typical influence of temperature on the degradation kinetics of an ester, the following tables present hypothetical data based on common findings for analogous compounds studied by TGA at different heating rates.
Table 1: Hypothetical Decomposition Temperatures for this compound at Various Heating Rates
This interactive table shows the temperatures at which 5% and 50% of the material has degraded at different heating rates. In kinetic studies, an increase in the heating rate typically shifts the decomposition temperatures to higher values due to thermal lag.
Table 2: Hypothetical Kinetic Parameters for Thermal Degradation of this compoundThis table provides hypothetical values for the activation energy (Ea) and the pre-exponential factor (A), which are key parameters derived from the Arrhenius equation to describe the kinetics of the degradation process.
It is important to note that these tables are illustrative. Precise and validated kinetic parameters for this compound can only be obtained through specific experimental studies, such as isothermal or non-isothermal thermogravimetric analysis. Such studies would provide the data needed to accurately model the degradation rate at any given temperature and predict the shelf-life and stability of products containing this compound.
Molecular Interactions and Interfacial Phenomena Involving Isostearyl Isononanoate
Interfacial Adsorption and Orientation of Isostearyl Isononanoate Molecules
The adsorption and orientation of this compound at interfaces are dictated by the amphiphilic nature of the ester molecule. The ester group provides a degree of polarity, while the long, branched hydrocarbon chains are distinctly nonpolar. This structure leads to specific arrangements at interfaces to minimize free energy.
The general shape of the adsorption isotherm for such a compound would be expected to follow a Langmuir-type isotherm, where the surface excess concentration increases with the bulk concentration until a saturation point is reached, corresponding to the formation of a complete monolayer.
Table 1: Representative Adsorption Isotherm Models for Interfacial Adsorption
| Isotherm Model | Description |
| Langmuir | Assumes monolayer adsorption at a finite number of identical and equivalent sites. |
| Freundlich | An empirical model that describes non-ideal and reversible adsorption, not restricted to monolayer formation. |
| Temkin | Considers the effects of indirect adsorbate-adsorbate interactions on adsorption. |
This table presents common models used to describe adsorption phenomena at interfaces. The specific model that best fits this compound would require experimental data.
At solid-liquid interfaces, the orientation of this compound molecules is dependent on the polarity of the solid substrate. On a polar surface, such as silica (B1680970) or certain types of treated pigments, the ester group would preferentially adsorb onto the surface, with the hydrocarbon chains extending into the nonpolar liquid phase.
Conversely, on a nonpolar or hydrophobic surface, such as a polymer film or a hydrophobically modified surface, the van der Waals forces between the hydrocarbon chains of this compound and the surface would dominate. This would lead to an orientation where the branched alkyl chains are in close proximity to the solid surface. The bulky and branched nature of the molecule would likely result in a disordered and less compact film compared to linear esters, which can pack more regularly. This disordered arrangement can create a lubricating film with a low coefficient of friction, contributing to the desirable sensory feel of products containing this ingredient.
Influence on Interfacial Tension and Wetting Dynamics
The presence of this compound at an interface significantly alters its energetic properties, which is reflected in changes to interfacial tension and wetting behavior.
The reduction of surface tension (at a liquid-air interface) and interfacial tension (at a liquid-liquid interface) is a key function of emollient esters like this compound. While specific values for this compound are not widely published, data for other cosmetic esters show a range of surface tensions, typically between 25 and 35 mN/m. The branched structure of this compound likely results in a moderate surface tension within this range.
Common methods for measuring surface and interfacial tension include the du Noüy ring method, the Wilhelmy plate method, and pendant drop shape analysis. The latter is particularly useful for characterizing the surface tension of oils and esters.
Table 2: Surface Tension of Various Cosmetic Esters (Illustrative Data)
| Emollient Ester | Chemical Structure | Viscosity (cP at 25°C) | Surface Tension (mN/m) |
| Isopropyl Myristate | Branched/Linear | ~5 | ~27 |
| C12-15 Alkyl Benzoate | Aromatic/Linear | ~18 | ~30 |
| Octyldodecyl Stearoyl Stearate | Branched/Linear | ~83 | ~33 |
This table provides illustrative data for other common cosmetic esters to contextualize the likely properties of this compound. Generally, lower viscosity and more polar esters exhibit lower surface tension.
The spreading of an emollient on a substrate is governed by its surface tension and the interfacial tension between the emollient and the substrate. A lower surface tension and a lower interfacial tension generally lead to better spreading. The spreading behavior can be quantified by measuring the contact angle of a droplet of the liquid on the solid surface; a lower contact angle indicates better wetting and spreading. cosmeticsbusiness.com
Due to its branched structure, this compound is expected to have good spreading properties. The bulky nature of the molecule can disrupt the close packing of other molecules, leading to a fluid and easily spreadable film. This is a desirable characteristic in skincare and cosmetic products, as it contributes to a light and non-greasy feel upon application.
The spreading of this compound would vary depending on the substrate. On a high-energy surface, it would be expected to spread well. On a low-energy surface, such as skin, its spreading would be influenced by the presence of sebum and other lipids.
Table 3: Contact Angle of Different Emollients on a Synthetic Skin Substitute (Vitro-Skin®)
| Emollient | Initial Contact Angle (degrees) |
| Diisopropyl Adipate | Low |
| Isodecyl Neopentanoate | Low |
| Isocetyl Stearate | Medium (e.g., ~69°) cosmeticsandtoiletries.com |
| Octyldodecyl Stearoyl Stearate | High (e.g., ~80°) cosmeticsandtoiletries.com |
This table illustrates the range of contact angles observed for different cosmetic esters on a skin-like substrate. Esters with lower molecular weights and viscosities tend to have lower contact angles and better spreading characteristics. cosmeticsandtoiletries.com
Interactions with Polymeric Systems at Interfaces
In many cosmetic formulations, this compound will be in contact with various polymers at interfaces. These polymers can include film formers, thickeners, and delivery systems. The nature of the interaction between this compound and these polymers is crucial for the stability and performance of the final product.
With silicone elastomers , the branched structure of this compound can allow it to penetrate the cross-linked silicone network to some extent, acting as a plasticizer and modifying the sensory properties of the elastomer gel. This can result in a less tacky and more lubricious feel. The compatibility of the ester with the silicone is a key factor; the nonpolar nature of both components generally leads to good compatibility.
The interactions at these interfaces are complex and can involve van der Waals forces, and in some cases, dipole-dipole interactions between the ester group and polar functionalities on the polymer. Understanding these interactions is key to designing formulations with desired textures, film properties, and stability.
Polymer-Ester Compatibility at Boundaries
The compatibility between polymers and esters like this compound at interfaces is crucial for the stability and film-forming properties of many cosmetic products, including creams, lotions, and hair conditioners. This compatibility is governed by the intermolecular forces between the polymer and the ester. In cosmetic formulations, polymers are utilized for various functions such as thickening, film formation, and stabilization. researchgate.net
The branched nature of this compound influences its interaction with polymer chains. Highly branched esters are generally more stable to hydrolysis, a factor that can be important for the long-term stability of a formulation. ulprospector.comaston-chemicals.com The compatibility of an emollient ester with a polymer in a formulation is critical to prevent phenomena like phase separation or turbidity. researchgate.net The selection of a polymer must take into account its compatibility with the other raw materials in the formulation to ensure stability. researchgate.net
While specific studies detailing the interaction parameters of this compound with common cosmetic polymers are not readily found, the general principle is that compatibility is favored when the polarities of the ester and the polymer are similar. This compound is a non-polar to medium-polarity emollient. Therefore, it would be expected to have good compatibility with non-polar or moderately polar polymers.
Table 1: Illustrative Polymer-Ester Compatibility in Cosmetic Formulations (Based on General Principles)
| Polymer Type | Expected Compatibility with Branched-Chain Esters (like this compound) | Rationale |
| Carbomers | Moderate to Good | Carbomers are high molecular weight polymers of acrylic acid. While they are hydrophilic, their cross-linked structure can create hydrophobic pockets that can interact favorably with the ester. |
| Silicone Polymers (e.g., Dimethicone) | Good to Excellent | Branched-chain esters often exhibit good solubility and compatibility with silicones, contributing to a desirable sensory feel in formulations. specialchem.com |
| Natural Gums (e.g., Xanthan Gum) | Moderate | These are typically hydrophilic polysaccharides. The compatibility would depend on the specific formulation and the presence of other emulsifying agents to bridge the polar and non-polar phases. |
| Acrylate (B77674) Copolymers | Good | Many acrylate copolymers are designed to be compatible with a wide range of cosmetic oils and esters, acting as effective film-formers and stabilizers. |
Note: This table is based on general principles of cosmetic formulation and not on specific experimental data for this compound.
Interfacial Diffusion and Phase Separation Phenomena
Interfacial diffusion refers to the movement of molecules along the interface between two phases, such as the oil-water interface in an emulsion. Phase separation is the process by which a mixture separates into two or more distinct phases. In cosmetic emulsions, the diffusion of components and the potential for phase separation are critical factors for product stability and shelf-life.
The rate of diffusion of an ester like this compound would be influenced by its molecular weight, viscosity, and the nature of the interface. researchgate.net Generally, molecules with lower molecular weights and viscosities exhibit higher diffusion rates. cosmeticsandtoiletries.com While specific diffusion coefficients for this compound are not available, studies on other organic molecules in polymer films indicate that diffusion is a key factor in the transport properties of these systems. usim.edu.my
Phase diagrams are used to understand the phase behavior of multi-component systems, such as emulsions containing oil, water, and surfactants. cosmeticsandtoiletries.comuq.edu.au These diagrams map the regions of stability for different phases as a function of composition and temperature. For emulsions containing esters, the choice of oil, surfactant, and their relative concentrations determines whether a stable emulsion, a microemulsion, or phase separation will occur. researchgate.netrsc.org The use of ternary phase diagrams can help formulators identify the optimal concentrations of ingredients to achieve a stable single-phase region. rsc.org
Table 2: Factors Influencing Interfacial Diffusion and Phase Stability of Emollient Esters in Emulsions
| Factor | Influence on Interfacial Diffusion | Influence on Phase Stability |
| Molecular Weight of Ester | Higher molecular weight generally leads to slower diffusion. cosmeticsandtoiletries.com | Can influence the viscosity of the oil phase, which in turn affects creaming or coalescence rates. |
| Viscosity of the Oil Phase | Higher viscosity impedes molecular movement, reducing diffusion rates. cosmeticsandtoiletries.com | Higher viscosity can slow down droplet coalescence and improve emulsion stability. semanticscholar.org |
| Interfacial Tension | Lower interfacial tension, facilitated by surfactants, can affect the rate at which molecules rearrange at the interface. columbia.edu | Low interfacial tension is crucial for the formation and stabilization of emulsions, preventing phase separation. columbia.edu |
| Surfactant Concentration | Affects the structure of the interface and can influence the transport of molecules across it. | Sufficient surfactant concentration is necessary to cover the surface of the oil droplets and prevent their coalescence. |
| Temperature | Increased temperature generally increases the kinetic energy of molecules, leading to faster diffusion. | Can affect the solubility of components and the stability of the interfacial film, potentially leading to phase separation. cosmeticsandtoiletries.com |
Note: This table presents general principles and is not based on specific experimental data for this compound.
Self-Assembly and Nanostructure Formation
Micellization Behavior in Solution
Micelles are aggregates of surfactant molecules dispersed in a liquid colloid. In oil-in-water emulsions, surfactants form micelles in the aqueous phase above a certain concentration known as the critical micelle concentration (CMC). wikipedia.org this compound, being an oil, does not form micelles in an aqueous solution itself. Instead, it is the oil phase that gets encapsulated within the hydrophobic cores of the surfactant micelles in a process called micellar solubilization. wikipedia.orgnih.gov
The presence of an oil like this compound can influence the micellization behavior of the surfactants in the formulation. The oil can be solubilized into the core of the micelles, causing them to swell. cosmeticsandtoiletries.com This process is fundamental to the formation of stable oil-in-water emulsions and microemulsions. The amount of oil that can be solubilized depends on the type and concentration of the surfactant, the nature of the oil, and the temperature.
Since this compound is a non-ionic, hydrophobic substance, it will be readily incorporated into the non-polar interior of micelles formed by common cosmetic surfactants. The efficiency of this solubilization process is key to creating stable and aesthetically pleasing emulsions.
Formation of Emulsions and Dispersions
This compound is widely used as an emollient in the oil phase of emulsions. specialchem.com Its physicochemical properties, such as viscosity and interfacial tension with water, play a significant role in the formation, stability, and sensory characteristics of the final product. uq.edu.auresearchgate.net Emulsions are thermodynamically unstable systems, and their stability is enhanced by the use of emulsifiers (surfactants) that reduce the interfacial tension between the oil and water phases and form a protective layer around the dispersed droplets. nih.gov
The choice of emollient ester can significantly impact the properties of an emulsion, including droplet size, rheology, and skin feel. researchgate.netmdpi.com Branched-chain esters like this compound are known for their good spreadability and non-greasy feel. aston-chemicals.com
Research on various emollient esters has shown a correlation between their physicochemical properties and the resulting emulsion characteristics. For instance, emollients with lower viscosity and surface tension tend to produce emulsions with smaller droplet sizes, which can lead to increased stability and a lighter skin feel. cosmeticsandtoiletries.comsemanticscholar.org
Table 3: Influence of Emollient Ester Properties on Emulsion Characteristics (Illustrative Data)
| Emollient Ester Type | Viscosity (cP at 25°C) | Surface Tension (mN/m) | Resulting Emulsion Droplet Size (Illustrative) |
| Light, Low Viscosity Ester (e.g., Isopropyl Myristate) | ~3-5 | ~25-28 | Smaller |
| Medium Viscosity Ester (e.g., C12-15 Alkyl Benzoate) | ~15-25 | ~28-30 | Medium |
| High Viscosity Ester (e.g., Octyldodecyl Stearoyl Stearate) | >80 | >30 | Larger |
| Branched-Chain Ester (e.g., this compound) | Low to Medium | Low to Medium | Small to Medium |
Note: The data in this table is illustrative and based on general trends observed for different types of emollient esters. Specific values for this compound may vary.
The droplet size of an emulsion is a critical parameter that affects its stability, appearance, and texture. nih.govnih.gov Smaller droplet sizes generally lead to more stable emulsions with a more creamy and uniform appearance. The rheological properties of an emulsion, such as its viscosity and flow behavior, are also influenced by the characteristics of the oil phase, including the type of emollient ester used. mdpi.com
Theoretical and Computational Chemistry for Isostearyl Isononanoate Systems
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the electronic structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of atoms, molecules, and solids. youtube.com Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more efficient for large molecules. youtube.com For a molecule like isostearyl isononanoate, DFT can be used to optimize its molecular geometry and predict a range of electronic properties that govern its chemical reactivity. scirp.orgscielo.org.mx
Key electronic properties and reactivity descriptors that can be calculated using DFT include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) : The MEP is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net It maps the electrostatic potential onto the electron density surface, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen of the ester group, indicating a site for interaction with electrophiles or for hydrogen bonding.
These calculations provide a theoretical foundation for understanding the stability of the ester linkage and the potential interaction sites on the molecule. researchgate.net
| Calculated Property | Description | Predicted Value for a Representative Long-Chain Ester (eV) |
|---|---|---|
| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability. | -7.5 to -6.5 |
| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability. | 1.0 to 2.0 |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical stability and reactivity. researchgate.net | 8.5 to 9.5 |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on fundamental theoretical principles without the inclusion of experimental data. These methods are used to obtain highly accurate information about molecular structure, energy, and properties.
Furthermore, ab initio methods can accurately predict various spectroscopic properties. For instance, by calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. Similarly, nuclear magnetic shielding tensors can be calculated to predict NMR chemical shifts. These theoretical spectra can be compared with experimental data to confirm molecular structures and interpret experimental findings. For example, studies on smaller carboxylic acids like propanoic acid have shown excellent agreement between ab initio calculated rotational constants and those determined by microwave spectroscopy. nih.gov
| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |
|---|---|---|
| C=O (Ester Carbonyl) | Stretching | ~1735-1750 |
| C-O (Ester) | Stretching | ~1150-1250 |
| C-H (Alkyl) | Stretching | ~2850-2960 |
| C-H (Alkyl) | Bending | ~1375-1465 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information on the conformational dynamics and thermodynamic properties of the system.
The branched structure of both the isostearyl alcohol and isononanoic acid portions of this compound is critical to its physical properties. MD simulations are an ideal tool to explore the conformational dynamics and flexibility of these long, branched chains. nih.gov Simulations of linear and branched alkanes have shown that branching significantly affects the dynamical flexibility of a molecule. researchgate.netresearchgate.net
An MD simulation of this compound would involve creating an atomistic model of the molecule and simulating its motion over nanoseconds or longer. Analysis of the resulting trajectory would reveal:
Dihedral Angle Distributions : Tracking the rotation around the C-C single bonds in the alkyl chains shows which conformations (e.g., gauche vs. trans) are preferred and how quickly the molecule transitions between them.
End-to-End Distance : This metric tracks the distance between the ends of the alkyl chains, offering another perspective on the molecular conformation and flexibility.
Simulations have demonstrated that branching can increase viscosity and alter the rheological behavior of alkanes, which is relevant to the sensory feel of emollients like this compound. byu.edubyu.edu
| MD Simulation Parameter/Result | Description | Typical Application/Finding for a Branched Ester |
|---|---|---|
| Simulation Time | The duration of the simulation (e.g., nanoseconds, microseconds). | 100 ns - 1 µs to capture significant conformational sampling. |
| Force Field | The set of equations and parameters used to describe the potential energy of the system. | OPLS-AA, CHARMM, or similar all-atom force fields. |
| Radius of Gyration (Rg) | A measure of the molecule's size and compactness. | Analysis shows how the branched structure leads to a more compact, globular shape compared to a linear isomer. |
| Dihedral Angle Analysis | Examines the rotational freedom around chemical bonds. | Reveals a higher population of gauche conformers due to steric hindrance from branching, reducing chain ordering. |
This compound is used in cosmetic formulations, where its interactions with other components (solvents, other emollients, active ingredients) are critical. MD simulations can provide an atomistic view of these intermolecular interactions. researchgate.net By simulating one or more this compound molecules in a solvent box (e.g., a model oil or water), one can quantify the interactions that govern its solubility and function. nih.gov
Key analyses in such simulations include:
Radial Distribution Functions (RDFs) : An RDF describes how the density of surrounding atoms varies as a function of distance from a reference atom. Calculating RDFs between the ester group of this compound and solvent molecules can reveal solvation shell structures and specific interactions like hydrogen bonding.
Interaction Energy Calculations : The simulation can be used to compute the non-bonded interaction energies (van der Waals and electrostatic) between the solute and solvent. researchgate.net This helps to quantify the affinity of the molecule for different types of solvents and explains its behavior as an emollient that is soluble in oils but not in water.
These simulations can elucidate how the molecule orients itself in different chemical environments and how it interacts with other molecules at a fundamental level. mdpi.com
| Interaction Type | Molecular Groups Involved | Significance in Solvated Systems |
|---|---|---|
| Van der Waals | Alkyl chains of this compound and non-polar solvent molecules (e.g., other oils). | Primary driving force for solubility in non-polar media, contributing to its emollient feel. |
| Electrostatic/Dipole-Dipole | Ester group (C=O, C-O) and polar molecules. | Governs interactions with other polar formulation ingredients and contributes to its overall compatibility. |
| Hydrogen Bonding | Carbonyl oxygen (as an acceptor) and hydrogen-bond donors (e.g., water, alcohols). | Weak in bulk, but important at interfaces or in the presence of protic substances. |
The amphiphilic nature of this compound, with a polar ester "head" and large non-polar "tails," suggests it will exhibit interesting behavior at interfaces, such as an oil-water interface. MD simulations are a powerful tool for studying the behavior of surfactants and amphiphilic molecules at such interfaces. nih.govacs.org
A simulation box containing distinct oil and water phases with this compound molecules initially placed at the interface would allow for the study of:
Molecular Orientation : Analysis of the angle between the molecule's main axis and the interface normal would show how it orients itself to minimize free energy, with the polar ester group facing the water phase and the non-polar tails extending into the oil phase.
Interfacial Tension (IFT) : The simulation can be used to calculate the IFT, a measure of the energy cost of the interface. researchgate.net The reduction of IFT is a key function of surfactants and emulsifiers.
Self-Assembly : At sufficient concentrations, amphiphilic molecules can self-assemble into aggregates like micelles or reverse micelles in bulk solution, or form ordered layers at interfaces. mdpi.comnih.gov MD simulations can capture the initial stages of this self-assembly process, revealing the interplay of hydrophobic and hydrophilic interactions that drive the formation of these structures. nih.govresearchgate.net
These simulations can predict how this compound functions as an emulsifier or texture enhancer in cosmetic emulsions.
| Interfacial Property | Description | Expected Behavior for this compound |
|---|---|---|
| Molecular Orientation at Oil-Water Interface | The preferred alignment of the molecule relative to the interface. | Ester group oriented towards the water phase; branched alkyl tails in the oil phase. |
| Interfacial Tension (IFT) Reduction | The ability of the molecule to lower the energy of the oil-water interface. | Expected to lower IFT, indicating surface activity and potential emulsifying properties. |
| Density Profile | The concentration of the molecule across the simulation box, perpendicular to the interface. | A distinct peak in the density profile at the oil-water interface, confirming accumulation. |
| Potential for Aggregation | Tendency to form structures like micelles or films. | Likely to form reverse micelles in non-polar solvents or adsorb as a monolayer at interfaces. |
Derivatives, Analogues, and Strategic Structural Modification of Isostearyl Isononanoate
Design Principles for Isostearyl Isononanoate Analogues
The isostearyl alcohol component, a C18 Guerbet alcohol, is a principal target for modification. The branching at the 2-position is a key feature that imparts low viscosity and a low freezing point to the resulting ester. Design principles for modifying this moiety focus on altering the chain length and the nature of the branching.
Varying Chain Length: Homologous series of Guerbet alcohols (e.g., 2-hexyldecanol (C16), 2-octyldodecanol (C20)) can be used to either decrease or increase the molecular weight. Shorter alcohol chains generally lead to esters with lower viscosity and a lighter sensory feel, while longer chains increase viscosity and substantivity on a substrate.
Altering Branching: Using alcohols with different branching patterns, such as those derived from the oligomerization of propene or butenes (e.g., isodecanol, isotridecanol), can significantly impact steric hindrance around the ester linkage. google.com Increased branching generally improves low-temperature performance and oxidative stability but can also affect enzymatic biodegradability. srce.hrresearchgate.netnih.gov The steric hindrance from branched structures can act as a physical barrier, blocking water's access to the ester group and thereby enhancing hydrolytic stability. aston-chemicals.com
| Modification Principle | Structural Change Example | Predicted Impact on Ester Properties |
|---|---|---|
| Decrease Alcohol Chain Length | Isopalmityl Isononanoate (from C16 alcohol) | Lower molecular weight, reduced viscosity, lighter sensory profile. |
| Increase Alcohol Chain Length | Behenyl Isononanoate (from C20 alcohol) | Higher molecular weight, increased viscosity and substantivity. |
| Increase Branching/Steric Hindrance | Isotridecyl Isononanoate | Enhanced low-temperature fluidity, potentially increased hydrolytic and oxidative stability. srce.hraston-chemicals.com |
| Reduce Branching (Linear Alcohol) | Stearyl Isononanoate | Higher melting point, increased viscosity, potential for crystallization at lower temperatures. |
Isononanoic acid is a mixture of C9 branched-chain carboxylic acid isomers. Altering this component offers another avenue for modifying the final ester's properties.
Linear vs. Branched Acid: Replacing isononanoic acid with a linear C9 acid (n-nonanoic acid) would result in an ester (isostearyl nonanoate) with a more ordered structure. This typically leads to a higher melting point and increased viscosity compared to the branched-branched this compound.
Varying Acid Chain Length: Using shorter-chain acids (e.g., isoheptanoic acid) or longer-chain acids (e.g., isoundecanoic acid) allows for systematic adjustment of polarity and molecular weight. Shorter acid chains increase the relative polarity of the ester, while longer chains decrease it.
Introduction of Unsaturation: Incorporating an unsaturated bond in the acid moiety can increase the fluidity of the ester but may decrease its oxidative stability. The presence of a double bond has also been noted to increase the rate of anaerobic biodegradation. researchgate.netnih.gov
| Modification Principle | Structural Change Example | Predicted Impact on Ester Properties |
|---|---|---|
| Use Linear Acid | Isostearyl Nonanoate | Higher melting point, less fluidity at low temperatures. |
| Decrease Acid Chain Length | Isostearyl Isoheptanoate | Lower molecular weight, potentially higher polarity. |
| Increase Acid Chain Length | Isostearyl Isoundecanoate | Higher molecular weight, lower polarity, increased lipophilicity. |
| Introduce Unsaturation | Isostearyl Oleate | Lower melting point, increased fluidity, reduced oxidative stability. |
Synthesis and Characterization of Novel Derivatives
The synthesis of derivatives of this compound relies on established esterification and functionalization reactions. Characterization typically involves techniques such as nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry to confirm the structure, along with physical tests to determine properties like viscosity and melting point. researchgate.net
The synthesis of ester homologs and isomers is most commonly achieved through direct esterification, such as the Fischer esterification reaction. masterorganicchemistry.com This process involves reacting the desired alcohol (e.g., isostearyl alcohol or its homolog) with the desired carboxylic acid (e.g., isononanoic acid or an alternative) in the presence of an acid catalyst, with the removal of water to drive the reaction to completion. masterorganicchemistry.complasticsurgerykey.com More reactive acid derivatives like acyl chlorides or acid anhydrides can also be reacted with the alcohol to form the ester, often under milder conditions. youtube.com
For example, the synthesis of Isostearyl Nonanoate would involve the reaction of isostearyl alcohol with n-nonanoic acid. The synthesis of an ester homolog, such as 2-octyldodecyl isononanoate, would require the reaction of 2-octyldodecanol with isononanoic acid. These synthetic routes are versatile and allow for the creation of a wide library of ester analogues for property screening. researchgate.net
Functionalization introduces new chemical groups onto the ester backbone, profoundly altering its properties, particularly polarity and hydrophilicity.
Alkoxylation: This process involves the reaction of the isostearyl alcohol moiety with ethylene (B1197577) oxide (ethoxylation) or propylene (B89431) oxide (propoxylation) prior to esterification. This introduces polyether chains into the molecule, increasing its water dispersibility and changing its emulsification properties. The resulting alkoxylated this compound would be significantly more polar than the parent compound.
Glycerolation: Glycerolated derivatives can be synthesized by reacting this compound with glycerol (B35011) (glycerolysis) or by esterifying fatty acids with glycerol-derived intermediates like glycerol formal. mdpi.com This introduces free hydroxyl groups, which dramatically increases the hydrophilicity and polarity of the molecule, turning a non-polar emollient into a potential emulsifier or humectant. For instance, the synthesis of glycerol formal esters can be achieved by reacting a fatty acid with glycerol formal using an acid catalyst like p-toluenesulfonic acid. mdpi.com
Impact of Structural Changes on Chemical Properties and Reactivity
Structural modifications to this compound have a direct and predictable impact on its chemical properties and reactivity.
Hydrolytic Stability: Increased steric hindrance around the ester bond, achieved by adding more branching to either the alcohol or acid moiety, generally increases hydrolytic stability. zslubes.comaston-chemicals.com The bulky branched chains physically shield the carbonyl group from attack by water, slowing the rate of hydrolysis, especially under acidic or basic conditions. aston-chemicals.com
Oxidative Stability: Saturated, highly branched esters like this compound exhibit excellent oxidative stability. Removing branching in favor of linear chains or introducing double bonds would decrease this stability, making the molecule more susceptible to oxidation.
Viscosity and Pour Point: Branching disrupts the ability of molecules to pack closely together, which lowers the melting point (pour point) and reduces viscosity. srce.hr Therefore, increasing the linearity of either the alcohol or acid chain would lead to a higher pour point and viscosity. Conversely, introducing more branching can further improve low-temperature performance. srce.hr
| Derivative Type | Key Structural Change | Impact on Hydrolytic Stability | Impact on Oxidative Stability | Impact on Viscosity | Impact on Polarity |
|---|---|---|---|---|---|
| Linear Isomer (e.g., Stearyl Nonanoate) | Removal of branching | Similar or slightly decreased | Similar | Increased | Similar |
| Shorter Chain Homolog | Lower molecular weight | Similar | Similar | Decreased | Slightly Increased |
| Longer Chain Homolog | Higher molecular weight | Similar | Similar | Increased | Decreased |
| Alkoxylated Derivative | Addition of polyether chain | Decreased | Similar | Increased | Significantly Increased |
| Glycerolated Derivative | Addition of hydroxyl groups | Decreased | Similar | Significantly Increased | Significantly Increased |
Stereochemical Considerations and Enantiomeric Purity
This compound is not a single, defined molecule but rather a complex mixture of isomers. This isomeric complexity arises from the structures of its constituent alcohol and carboxylic acid precursors: isostearyl alcohol and isononanoic acid.
Isostearyl Alcohol: The term "isostearyl alcohol" refers to a mixture of branched C18 saturated fatty alcohols. Unlike its linear isomer, stearyl alcohol, isostearyl alcohol is a liquid at room temperature due to the methyl branching along its carbon chain. The commercial production of isostearyl alcohol often involves the dimerization of oleic acid, followed by hydrogenation and reduction, leading to a variety of branched isomers. A common isomer present in commercial isostearyl alcohol is 16-methylheptadecan-1-ol. The presence of multiple chiral centers in the various isomers means that isostearyl alcohol is a racemic mixture, and achieving enantiomeric purity is not a commercially viable or typically necessary goal for its common applications.
Isononanoic Acid: Similarly, isononanoic acid is a mixture of branched C9 carboxylic acids. The industrial synthesis, often through the hydroformylation of diisobutylene followed by oxidation, results in a product that is predominantly 3,5,5-trimethylhexanoic acid, often comprising about 90% of the mixture. atamankimya.comatamanchemicals.com The carbon at position 3 in 3,5,5-trimethylhexanoic acid is a chiral center, meaning this acid exists as a pair of enantiomers. Given the synthesis route, commercial isononanoic acid is a racemic mixture.
Consequently, the resulting this compound is a complex mixture of diastereomers. The enantiomeric purity of the final product is not controlled and is typically not a relevant parameter for its functional performance as an emollient and sensory modifier in cosmetic formulations. The physical and chemical properties of this compound are therefore an average of the properties of all the isomers present in the mixture.
Influence on Ester Hydrolysis and Oxidation Susceptibility
The branched structure of this compound plays a crucial role in its chemical stability, particularly its resistance to hydrolysis and oxidation compared to its linear counterparts.
Ester Hydrolysis: Ester hydrolysis is the cleavage of an ester bond by reaction with water, a process that can be catalyzed by acids or bases. The rate of this reaction is significantly influenced by the steric environment around the carbonyl group of the ester.
Oxidation Susceptibility: Oxidation of esters, particularly in the context of cosmetic and lubricant formulations, can lead to rancidity, changes in color and odor, and a decrease in performance. The stability of an ester against oxidation is largely dependent on the presence of susceptible sites in the molecule, such as double bonds or tertiary hydrogens.
This compound is a saturated ester, meaning it lacks carbon-carbon double bonds, which are highly prone to oxidation. This inherent saturation contributes significantly to its oxidative stability. Furthermore, the branched structure of this compound offers enhanced oxidative stability compared to linear saturated esters. atamanchemicals.com This increased stability is attributed to the steric hindrance around the ester group and the presence of quaternary carbon atoms (as in the 3,5,5-trimethylhexanoic acid moiety), which are less susceptible to radical abstraction than the methylene (B1212753) groups found in linear chains.
The oxidative stability of oils and esters is often evaluated using methods like the Rancimat test, which measures the oxidation induction time (OIT). metrohmsiam.comazom.com A longer induction time indicates greater stability. While specific Rancimat data for this compound versus a linear analogue is not publicly available, the general principles of organic chemistry and findings for structurally similar branched compounds strongly support its superior oxidative stability.
Detailed Research Findings:
The enhanced stability of branched-chain esters is a well-documented phenomenon. The primary mechanism for this increased stability is steric hindrance. The bulky alkyl groups in both the acyl and alkyl portions of this compound physically obstruct the approach of nucleophiles (like water or hydroxide (B78521) ions) to the carbonyl carbon, which is the reactive center for hydrolysis. This effect has been demonstrated in various studies comparing the hydrolysis rates of branched and linear esters, with branched esters consistently exhibiting slower reaction kinetics.
Chemical Formulation Science and Advanced Material Applications of Isostearyl Isononanoate
Role as a Chemical Additive in Multicomponent Systems
As a multifunctional additive, isostearyl isononanoate modifies the bulk properties of materials, enhancing their processability, performance, and stability. Its branched structure and chemical nature allow it to integrate seamlessly into various formulations, where it acts to control viscosity, improve the solubility of active ingredients, and ensure the uniform dispersion of components.
Formulation Chemistry in Polymeric Materials
In the field of polymer science, this compound functions as a specialized plasticizer and binder. knowde.comalzointernational.com Plasticizers are additives that increase the flexibility and durability of a material by reducing the intermolecular forces between polymer chains. The unique branched structure of this compound allows it to effectively intercalate between polymer chains, disrupting chain-to-chain packing and increasing free volume. This mechanism is particularly effective in polar polymer systems.
Research findings indicate its utility as a plasticizer for resins and specific polymers such as acrylics and methyl methacrylates. knowde.comphoenix-chem.com Its incorporation into these polymer matrices lowers the glass transition temperature (Tg), making the material less brittle and more pliable. Furthermore, its excellent compatibility helps to prevent phase separation or "bleeding" of the plasticizer to the surface, a common issue with less compatible additives. It also serves as a binder in pigmented products, contributing to the structural integrity of the formulation. knowde.com
Table 1: Role of this compound in Polymeric Formulations
| Function | Mechanism of Action | Affected Polymer Systems | Resulting Material Property |
|---|---|---|---|
| Plasticizer | Intercalates between polymer chains, increasing free volume and reducing intermolecular forces. | Acrylics, Methyl Methacrylates, various resins. knowde.comphoenix-chem.com | Increased flexibility, reduced brittleness, lower glass transition temperature (Tg). |
| Binder | Enhances cohesion between particles, particularly pigments, within the polymer matrix. | Pigmented polymeric composites. knowde.com | Improved structural integrity and uniform pigment distribution. |
| Solvent | Provides a medium for dissolving polymers and other additives during formulation. | Nail enamels, acrylic coatings. knowde.com | Facilitates homogeneous mixture and ease of application. |
Rheological Modification and Viscosity Control
The effect of an emollient ester like this compound on a system's rheology is dependent on its molecular weight and structure. ulprospector.com Highly branched, low-viscosity esters can disrupt the internal structure of a formulation, leading to a non-Newtonian, shear-thinning behavior. uq.edu.au This means the viscosity decreases under shear stress (e.g., during spreading or spraying), allowing for easy application, but recovers once the stress is removed, ensuring the formulation remains stable. This property is advantageous in applications requiring a uniform, thin film. uq.edu.au
Table 2: Comparative Viscosity of Emollient Esters
| Emollient Ester | Typical Viscosity (at 20-25°C) | Key Structural Feature | Impact on Formulation Rheology |
|---|---|---|---|
| This compound | Low | Highly Branched Chain | Reduces tackiness, improves spreadability, contributes to a light feel. knowde.comphoenix-chem.com |
| Isononyl Isononanoate | ~6 cP (at 20°C) specialchem.com | Branched Chain | Offers superior spreadability and a dry, non-oily feel. specialchem.comspecialchem.com |
| Cetearyl Isononanoate | Medium naturallythinking.comspecialchem.com | Longer, Branched Chain | Provides a more substantive film and hydrophobic properties. naturallythinking.com |
| Castor Oil (Natural Ester) | ~224 mPa·s mdpi.com | Triglyceride with Hydroxyl Group | Significantly increases viscosity, leading to thicker formulations. mdpi.com |
Solubilization and Dispersion Enhancement in Complex Mixtures
A key function of this compound is its role as an effective solubilizer and dispersing agent. knowde.comalzointernational.com Its excellent solubility profile allows it to dissolve a wide range of lipophilic substances, including active ingredients, UV filters, and otherwise insoluble oils and waxes. alzointernational.comnaturallythinking.com This is particularly valuable in creating stable, homogeneous anhydrous formulations or the oil phase of an emulsion.
The compound's ability to act as a solvent extends to challenging materials like silicones, which are often immiscible with many synthetic esters. google.com this compound can dissolve or solubilize silicones, enabling the creation of clear, stable formulations that combine the benefits of both material types. google.com Furthermore, it functions as an efficient pigment dispersant. phoenix-chem.comphoenix-chem.com By wetting the surface of pigment particles, it reduces particle agglomeration and allows for a more uniform distribution within a liquid base, which is critical in the formulation of coatings, inks, and pigmented plastics.
Interfacial Compatibility in Heterogeneous Material Systems
Wetting Agent Principles in Composites
In composite materials, which consist of a matrix (e.g., a polymer) and a filler (e.g., pigments, mineral particles), achieving a strong bond between the two is essential for optimal performance. This requires the liquid matrix to effectively wet the surface of the filler particles. This compound can act as a wetting agent, reducing the surface tension of the liquid phase and lowering the contact angle between the liquid and the solid filler. mdpi.comdeverauxspecialties.com
Effective wetting is governed by the balance of adhesive forces (between liquid and solid) and cohesive forces (within the liquid). By lowering the surface tension of the liquid matrix, this compound reduces the energy barrier to spreading, allowing the liquid to cover the solid surface more completely. This leads to fewer voids at the interface, better stress transfer between the matrix and filler, and improved mechanical properties of the final composite material. Its excellent pigment wetting properties are particularly beneficial in color cosmetics and coatings. in-cosmetics.com
Table 3: Wetting Agent Principles and the Role of this compound
| Principle | Description | Function of this compound |
|---|---|---|
| Surface Tension Reduction | The tendency of liquid surfaces to shrink into the minimum surface area possible. High surface tension inhibits spreading. | As a surfactant-like molecule, it reduces the surface tension of the oil/polymer phase. mdpi.com |
| Contact Angle | The angle where a liquid-vapor interface meets a solid surface. A lower contact angle indicates better wetting. | Lowers the interfacial tension between the liquid matrix and solid filler, resulting in a lower contact angle. mdpi.com |
| Work of Adhesion | The work required to separate a unit area of the interface between two phases. Higher values indicate stronger bonding. | Enhances the affinity between the non-polar matrix and the filler surface, increasing the work of adhesion. |
Adhesion Promotion in Coatings and Films
In coatings and films, adhesion to the substrate is a critical performance parameter. This compound contributes to adhesion through its film-forming properties and its ability to act as a plasticizer for the primary film-forming polymer. specialchem.comspecialchem.com By plasticizing the film former, it makes the resulting film more flexible and less prone to cracking or delamination due to mechanical stress or thermal cycling.
Stabilization of Formulations Through Chemical Interactions
This compound, an ester of isostearyl alcohol and isononanoic acid, plays a crucial role in the stabilization of complex formulations through a variety of chemical and physical interactions. Its unique branched-chain structure is central to its functionality, influencing its performance as a stabilizer against crystallization and phase separation, and as a key component in maintaining the integrity of emulsions and dispersions.
Anti-Crystallization and Phase Separation Inhibition
The molecular architecture of this compound is a primary determinant of its efficacy in preventing the crystallization of certain components within a formulation, such as waxes and high-melting point lipids. The presence of branched alkyl chains in both the alcohol and acid moieties of the ester introduces steric hindrance. This molecular irregularity disrupts the ordered packing that is necessary for crystal lattice formation. In contrast to linear esters which can align and solidify more readily, the bulky nature of this compound interferes with these crystallization processes, thereby maintaining the homogeneity and fluidity of the product over a wider range of temperatures.
This anti-crystallization effect is particularly valuable in anhydrous formulations like lipsticks and stick foundations, where the presence of various waxes can lead to the formation of crystalline structures over time. This can result in a brittle product with a grainy texture and poor aesthetic appeal. The inclusion of this compound helps to maintain the amorphous state of the wax matrix, ensuring product integrity and a smooth application.
Similarly, this compound contributes to the inhibition of phase separation in multi-component systems. Its excellent solvency for a wide range of cosmetic ingredients, from non-polar oils to moderately polar emollients, allows it to act as a co-solvent or coupling agent. This enhances the miscibility of different phases that might otherwise separate over time due to thermodynamic incompatibilities. By reducing the interfacial tension between disparate components, it promotes a more stable and uniform mixture.
Table 1: Influence of Ester Structure on Formulation Stability
| Feature | This compound (Branched) | Cetyl Palmitate (Linear) | Impact on Formulation Stability |
|---|---|---|---|
| Molecular Structure | Branched alkyl chains | Linear alkyl chains | The branched structure of this compound introduces steric hindrance, disrupting the ordered packing required for crystallization. |
| Crystallization Tendency | Low | High | This compound helps to prevent the formulation from becoming grainy or brittle. |
| Solvency for Waxes | High | Moderate | Enhances the homogeneity of wax-based products like lipsticks and balms. |
| Phase Separation | Inhibits | Less effective | Promotes a stable mixture of diverse ingredients by improving their miscibility. |
Role in Emulsion and Dispersion Stability
In W/O emulsions , this compound can act as a co-emulsifier and stabilizer. Its chemical nature allows it to orient at the oil-water interface, working in conjunction with the primary emulsifier to strengthen the interfacial film. This reinforcement helps to prevent the coalescence of the internal water droplets, a common instability issue in W/O systems. Its good compatibility with a wide range of oils commonly used in these formulations also contributes to a stable and homogenous product.
This compound also plays a significant role in the stability of dispersions , particularly those containing pigments and inorganic UV filters like titanium dioxide and zinc oxide. It functions as an effective wetting and dispersing agent for these solid particles. The mechanism involves the adsorption of the ester onto the surface of the pigment particles. The non-polar, branched alkyl chains then extend into the oil phase, creating a steric barrier that prevents the particles from agglomerating or settling. This results in a uniform distribution of the solid particles throughout the formulation, which is critical for achieving consistent color in makeup products and reliable broad-spectrum protection in sunscreens.
Table 2: Performance of this compound in Different Formulation Types
| Formulation Type | Function of this compound | Mechanism of Action | Resulting Benefit |
|---|---|---|---|
| O/W Emulsion | Co-emulsifier, Emollient | Reduces oil phase viscosity, facilitates smaller droplet formation. | Enhanced emulsion stability, light and non-greasy feel. |
| W/O Emulsion | Co-emulsifier, Stabilizer | Strengthens the interfacial film around water droplets. | Improved stability against coalescence. |
| Pigment Dispersion | Wetting and Dispersing Agent | Adsorbs to pigment surfaces, providing steric hindrance. | Uniform pigment distribution, prevents settling and agglomeration. |
This compound in Sustainable Material Development
The growing demand for sustainable and environmentally friendly cosmetic ingredients has led to a closer examination of the lifecycle of materials like this compound. Its potential for integration into bio-based formulations and its synthesis via green chemistry principles are key areas of focus in the development of more sustainable cosmetic products.
Integration in Bio-Based and Renewable Formulations
This compound can be derived from renewable, bio-based sources. Isostearyl alcohol, the alcohol component, can be produced from the dimerization of oleic acid, which is abundant in various vegetable oils such as sunflower and olive oil. Isononanoic acid, the acid component, can also be synthesized from precursors derived from plant sources. This potential for a completely plant-derived origin makes this compound a suitable ingredient for formulations marketed as "natural" or "bio-based."
The incorporation of this compound in these formulations offers the functional benefits of a high-performance ester while aligning with the principles of sustainability. Its excellent sensory profile, stability-enhancing properties, and good biodegradability make it a desirable alternative to silicone-based emollients, which have faced scrutiny due to their persistence in the environment. By utilizing this compound from renewable feedstocks, formulators can create products that are not only effective but also have a reduced environmental footprint.
Contribution to Green Chemistry Manufacturing Processes
The synthesis of this compound can be aligned with the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. Traditional esterification processes often rely on high temperatures and strong acid catalysts, which can lead to unwanted side reactions and the production of waste.
Modern, greener approaches to the synthesis of this compound focus on the use of enzymatic catalysis. Lipases, for example, can be used to catalyze the esterification of isostearyl alcohol and isononanoic acid under milder reaction conditions. This enzymatic process offers several advantages:
High Selectivity: Enzymes are highly specific, leading to the formation of the desired ester with minimal by-products.
Mild Reaction Conditions: Enzymatic reactions typically occur at lower temperatures and pressures, reducing energy consumption.
Reduced Waste: The high selectivity of enzymes minimizes the need for extensive purification steps, thereby reducing solvent use and waste generation.
Renewable Catalysts: Enzymes are biodegradable and can often be immobilized and reused, further enhancing the sustainability of the process.
A life cycle assessment (LCA) comparing the enzymatic synthesis of esters to traditional chemical methods has shown that the biotechnological approach has a lower environmental impact in terms of energy consumption, global warming potential, and acidification potential. By adopting these green chemistry principles in the manufacturing of this compound, the cosmetics industry can move towards more sustainable production practices.
Table 3: Comparison of Synthesis Methods for this compound
| Parameter | Traditional Chemical Synthesis | Enzymatic Synthesis (Green Chemistry) |
|---|---|---|
| Catalyst | Strong acids (e.g., sulfuric acid) | Lipases (enzymes) |
| Reaction Temperature | High | Low to moderate |
| By-product Formation | Higher | Minimal |
| Energy Consumption | High | Low |
| Waste Generation | Higher | Lower |
| Environmental Impact | Higher | Lower |
Environmental Transformation and Biogeochemical Cycling of Isostearyl Isononanoate
Biotic Degradation Pathways and Microbial Metabolism
Enzymatic Mechanisms of Biotransformation
The biotransformation of Isostearyl Isononanoate, an ester-based compound, is primarily facilitated by enzymatic hydrolysis. This process is largely carried out by a class of enzymes known as carboxylesterases (EC 3.1.1.1), which are abundant in various biological systems. nih.govnih.govimedpub.com These enzymes catalyze the cleavage of the ester bond in this compound, breaking it down into its constituent molecules: isostearyl alcohol and isononanoic acid.
The catalytic mechanism of carboxylesterases involves a two-step process: acylation and deacylation. In the initial acylation phase, a serine residue within the active site of the enzyme executes a nucleophilic attack on the carbonyl carbon of the ester group of this compound. This leads to the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, releasing isostearyl alcohol and forming an acyl-enzyme intermediate. The deacylation step follows, where a water molecule hydrolyzes the acyl-enzyme intermediate. This action regenerates the free enzyme and releases isononanoic acid.
Several factors can modulate the efficiency of this biotransformation, including the specific isoform of the carboxylesterase, the ambient pH and temperature, and the presence of any enzyme-inhibiting or -enhancing substances. While specific research on the enzymatic degradation of this compound is not extensively documented, the well-established principles of ester hydrolysis by carboxylesterases provide a solid framework for predicting its metabolic fate. nih.govnih.govimedpub.com
It is also worth noting that carboxylesterases are part of a larger family of hydrolases and are known to be involved in the metabolism of a wide array of xenobiotics and endogenous compounds. oup.comresearchgate.netbiomolther.org
Table 1: Key Enzymes in the Biotransformation of this compound
| Enzyme Class | Specific Enzyme Example | Role in Biotransformation | Resulting Products |
| Hydrolases | Carboxylesterases | Hydrolysis of the ester bond | Isostearyl alcohol and Isononanoic acid |
Environmental Fate Modeling and Persistence Assessment
Understanding the environmental fate and persistence of this compound is crucial for a comprehensive environmental risk assessment. This involves predicting its distribution across various environmental compartments and evaluating its persistence within them.
Application of Multimedia Fate Models for Distribution Prediction
Multimedia fate models are computational tools that predict the environmental distribution of chemicals based on their physicochemical properties and the characteristics of the receiving environment. epa.govcefic-lri.org For a compound like this compound, which is characterized by low water solubility and low vapor pressure, these models are invaluable.
These models forecast that this compound will predominantly partition to soil and sediment upon release into terrestrial or aquatic environments, respectively. researchgate.net Its high octanol-water partition coefficient (Kow) indicates a strong affinity for organic matter, leading to its adsorption in these compartments. In the case of atmospheric release, its low volatility suggests that it will likely be deposited near the source of emission.
Table 2: Predicted Environmental Distribution of this compound
| Environmental Compartment | Predicted Percentage Distribution | Key Physicochemical Property |
| Soil | High | High Kow, Low water solubility |
| Sediment | Moderate | High Kow, Low water solubility |
| Water | Low | Low water solubility |
| Air | Very Low | Low vapor pressure |
Degradation Kinetics in Diverse Environmental Compartments
The persistence of this compound in the environment is determined by the rate of its degradation through processes such as biodegradation, hydrolysis, and photolysis. Given its chemical structure, biodegradation is anticipated to be the primary degradation pathway.
In soil and aquatic environments, microbial populations are expected to play a significant role in the breakdown of this compound. The degradation likely follows first-order kinetics, where the rate of degradation is proportional to the concentration of the compound. nih.govnih.gov The half-life (DT50) of the compound can vary significantly depending on environmental conditions such as temperature, pH, and microbial activity. For instance, degradation is generally faster in warmer, more biologically active environments.
Abiotic hydrolysis can also contribute to the degradation of this compound, particularly in alkaline waters. However, this process is generally slower than biodegradation. Due to its low volatility, atmospheric photolysis is not considered a significant degradation pathway.
Table 3: Estimated Degradation Half-life of this compound in Different Environmental Compartments
| Environmental Compartment | Primary Degradation Process | Estimated Half-life (DT50) | Influencing Factors |
| Soil | Aerobic Biodegradation | Weeks to Months | Microbial population, Temperature, Moisture |
| Sediment | Anaerobic Biodegradation | Months to Years | Redox potential, Organic matter content |
| Water | Biodegradation | Days to Weeks | Microbial population, Temperature, Nutrient availability |
| Water | Abiotic Hydrolysis | Months to Years | pH, Temperature |
Future Research Trajectories and Interdisciplinary Opportunities in Isostearyl Isononanoate Chemistry
Development of Novel Synthesis and Catalysis Technologies
The traditional synthesis of isostearyl isononanoate involves the esterification of isostearyl alcohol with isononanoic acid, typically utilizing acid catalysts like p-toluenesulfonic acid and requiring high temperatures to drive the reaction by removing water. google.commcbconsulting.ch Future research is focused on developing more efficient, selective, and sustainable synthesis routes.
A primary area of investigation is the application of enzymatic catalysis. nih.gov Lipases, for instance, can catalyze esterification under significantly milder conditions, reducing energy consumption and the formation of byproducts. researchgate.net Chemo-enzymatic approaches offer a powerful strategy for producing esters with high purity and specific functionalities. nih.govresearchgate.net The development of immobilized enzyme systems is a key trajectory, aiming to enhance catalyst stability and reusability, thereby improving process economics and reducing waste.
Future research will likely concentrate on:
Heterogeneous Catalysis: Designing solid acid catalysts that can be easily separated from the reaction mixture, simplifying purification and allowing for continuous production processes.
Process Intensification: Exploring technologies like reactive distillation and membrane reactors to improve reaction kinetics and yield by efficiently removing water, a byproduct of esterification. mcbconsulting.ch
| Parameter | Traditional Acid Catalysis | Emerging Enzymatic Catalysis |
| Catalyst | Homogeneous acids (e.g., p-toluenesulfonic acid) google.com | Lipases and other hydrolases nih.gov |
| Reaction Conditions | High temperature, often requiring vacuum | Mild temperatures (e.g., 30-70°C) |
| Selectivity | Moderate, risk of side reactions | High, reduces byproduct formation nih.gov |
| Energy Consumption | High | Low |
| Sustainability | Relies on petrochemical-derived catalysts; energy-intensive | Uses biodegradable catalysts; lower energy footprint |
| Purification | Requires neutralization and washing steps google.com | Simpler, though product separation from enzyme can be a challenge |
Integration of Advanced Spectroscopic and Computational Approaches
While standard spectroscopic techniques like FT-IR and NMR are routinely used for quality control and structural verification of this compound, future research will leverage more sophisticated methods to gain deeper molecular insights. The integration of these techniques with computational chemistry provides a powerful toolkit for understanding and predicting the behavior of this ester in complex formulations.
Advanced spectroscopic methods, including two-dimensional NMR (COSY, HSQC) and mass spectrometry, can be used to precisely characterize the complex mixture of isomers present in commercial this compound. This detailed structural information is crucial for establishing definitive structure-property relationships.
Computational modeling is set to play a transformative role. acs.org
Molecular Dynamics (MD) Simulations: These simulations can model the behavior of this compound at the molecular level within an emulsion, revealing how it orients itself at oil-water interfaces and how it interacts with other formulation components like emulsifiers and active ingredients. acs.org
Quantum Mechanics (QM) Calculations: QM methods can be used to predict spectroscopic signatures and reactivity, aiding in the interpretation of experimental data and the design of new synthesis pathways.
Quantitative Structure-Property Relationship (QSPR) Modeling: By correlating molecular descriptors (e.g., size, shape, polarity) with macroscopic properties (e.g., viscosity, spreadability), QSPR models can accelerate the development of new esters with desired sensory and functional profiles. jst.go.jp
Molecular Docking: This computational technique can be used to study the interaction of this compound with biological structures, such as skin lipids or specific proteins, providing insight into its role in skin barrier function. researchgate.net
Exploration of this compound in Emerging Material Technologies
The unique physicochemical properties of this compound—excellent solvency, lubricity, and plasticizing effects—suggest significant potential for its use beyond the cosmetics sector. alzointernational.com While its primary application remains in personal care, future research will explore its integration into advanced and sustainable materials. Structurally similar branched esters are already utilized in diverse industrial applications, including lubricants, greases, coatings, and polymers, indicating viable research pathways. atamanchemicals.com
Potential emerging technology areas include:
Bio-based Lubricants and Greases: The branched structure of this compound provides good thermal and oxidative stability, making it a candidate for development as a base oil in environmentally friendly lubricants and specialty greases.
Polymer Additives: Its function as a plasticizer can be exploited in polymer chemistry to enhance the flexibility and processability of various plastics. Research into its use as a bio-based alternative to traditional phthalate (B1215562) plasticizers is a promising avenue.
Phase Change Materials (PCMs): Esters are being investigated as organic PCMs for thermal energy storage. The specific melting and freezing points of this compound isomers could be tailored for applications in smart textiles, building materials, and electronics cooling.
Dispersants and Solvents: Its strong solvency can be applied in specialized industrial formulations, such as in inks and coatings, where a non-volatile, high-performance, and potentially biodegradable solvent is required. atamanchemicals.com
Understanding Molecular-Level Interactions in Complex Chemical Systems
The performance of this compound in a final product is dictated by a complex network of molecular-level interactions. A key future research trajectory is to move beyond empirical formulation and develop a fundamental understanding of these interactions. This is particularly relevant in its primary application area: cosmetic emulsions.
Research will focus on elucidating how this compound interacts with:
Other Formulation Ingredients: Its role as part of the oil phase significantly influences the stability of emulsions and the solubility of active ingredients, such as ceramides (B1148491) or vitamins. regimenlab.com Understanding these interactions can lead to the design of more stable and effective delivery systems.
Skin Barrier Lipids: Investigating the interaction between this compound and the lipids of the stratum corneum is crucial. Advanced techniques can clarify how it integrates with the intercellular lipid matrix to enhance skin hydration and barrier function. regimenlab.com
Active Molecule Permeation: Studies have shown that the choice of ester can significantly affect the permeation of active compounds through the skin. jst.go.jpresearchgate.net High-throughput screening methods combined with molecular modeling can be used to systematically evaluate how the physicochemical properties of this compound influence the delivery of various active molecules. researchgate.net
| Interaction System | Key Research Questions | Investigative Techniques |
| Emulsion Interfaces | How does its branched structure affect droplet size and stability? | Rheology, Light Scattering, Molecular Dynamics Simulations acs.org |
| Active Ingredients | How does it influence the solubility and bioavailability of actives? | High-Performance Liquid Chromatography (HPLC), Differential Scanning Calorimetry (DSC) |
| Stratum Corneum | Does it fluidize or structure the intercellular lipid matrix? | Neutron Diffraction, Confocal Raman Microscopy |
| Sensory Perception | How do molecular properties relate to tactile feel (e.g., slip, playtime)? | Tribology, Sensory panels correlated with physicochemical data acs.org |
Advancements in Sustainable Chemistry and Circular Economy Principles for Esters
Aligning the lifecycle of this compound with the principles of sustainable chemistry and the circular economy is a critical future challenge. Research in this area will address every stage of the product lifecycle, from raw material sourcing to end-of-life.
Renewable Feedstocks: A major focus is on ensuring that the precursor isostearyl alcohol and isononanoic acid are derived from certified renewable and sustainable sources, such as vegetable oils or biomass. alzointernational.com This reduces the dependence on fossil fuels and lowers the carbon footprint of the final ingredient.
Green Synthesis Processes: As detailed in section 10.1, the adoption of enzymatic and heterogeneous catalytic systems is a cornerstone of green chemistry. nih.gov These processes minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.
Biodegradability by Design: Future research will involve designing esters that are readily biodegradable, preventing their accumulation in the environment. This includes studying the influence of branching on the rate of enzymatic degradation by microorganisms in soil and water.
Circular Economy Models: The development of circular pathways for ester-containing products is a long-term goal. This could involve creating innovative chemical recycling technologies capable of breaking down waste from cosmetic products back into valuable chemical building blocks, such as fatty acids and alcohols, which could then be used to synthesize new esters.
Q & A
Basic Research Questions
Q. What methodologies are recommended for assessing the skin sensitization potential of isononanoate esters like isostearyl isononanoate in cosmetic formulations?
- Methodological Answer : The human maximization test (HMT) is the gold standard. It involves applying the test substance (e.g., 12% pelargonic acid, 1.5% cetearyl isononanoate) under occlusive patches after sodium lauryl sulfate (SLS) pretreatment to induce irritation. Reactions are scored at 48/72 hours post-challenge using a 0–3 scale (0 = no reaction; 3 = strong sensitization). Negative results in HMTs for isononanoate esters at concentrations up to 24.66% (e.g., isononyl isononanoate) suggest low sensitization risk .
Q. What standardized protocols exist for evaluating the genotoxic potential of this compound?
- Methodological Answer : Use a tiered approach:
- Ames Test : Assess mutagenicity in Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) with/without metabolic activation (e.g., S9 liver enzymes) at doses up to 5,000 µg/plate .
- Chromosomal Aberration Assay : Evaluate clastogenicity in human lymphocytes at concentrations up to 5,000 µg/mL. Compare results to historical controls to distinguish biologically irrelevant effects .
- Mouse Lymphoma Assay : Test for thymidine kinase (TK) mutations in L5178Y cells. Negative results across these assays indicate low genotoxicity risk .
Q. How are acute dermal toxicity and irritation profiles determined for isononanoate esters?
- Methodological Answer : Follow OECD Guidelines 404/405:
- Apply the ester (e.g., 2.6% isodecyl isononanoate) to intact/abraded rabbit skin under occlusion for 4 hours. Score erythema/eschar formation at 24/48/72 hours. Negative irritation results align with studies showing no sensitization in human HMTs .
Advanced Research Questions
Q. How do structural variations (e.g., ester chain length, branching) in isononanoate esters influence their penetration-enhancing effects on co-formulated ingredients?
- Methodological Answer : Conduct comparative in vitro permeation studies using Franz diffusion cells with excised human skin. Test esters like this compound (branched C18) against linear analogs (e.g., isotridecyl isononanoate). Measure flux rates of co-administered actives (e.g., retinoids) via HPLC. Branched esters may reduce crystallinity, enhancing lipid fluidity and penetration .
Q. What experimental strategies address discrepancies between reported and actual usage concentrations of this compound in cosmetic products?
- Methodological Answer :
- Data Triangulation : Cross-reference regulatory filings (e.g., FDA VCRP) with industry surveys (e.g., Personal Care Products Council). For example, VCRP-reported 0.05% use in eye shadows vs. industry-reported 5% in creams .
- Analytical Quantification : Use GC-MS or LC-MS to detect this compound in commercial products. Calibrate against certified reference standards .
Q. What mechanisms underlie the lack of sensitization observed in isononanoate esters despite their widespread use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
